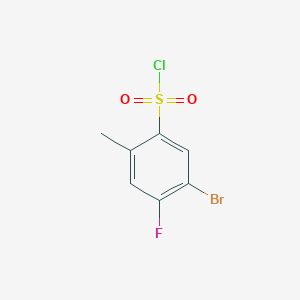

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-6(10)5(8)3-7(4)13(9,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHORHAKUKQFFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679326 | |

| Record name | 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-12-3 | |

| Record name | 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a key building block in medicinal chemistry. We will delve into its chemical properties, explore its synthesis and reactivity, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this versatile molecule.

Introduction: A Versatile Scaffold for Medicinal Chemistry

This compound is a substituted aromatic sulfonyl chloride that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom, and a fluorine atom on a methylated benzene ring, offers multiple points for chemical modification. This allows for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1][2] The sulfonyl chloride moiety readily reacts with nucleophiles, such as amines, to form stable sulfonamides, a well-established pharmacophore present in a wide range of therapeutic agents.[3][4]

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Bromo-2-methylbenzenesulfonyl chloride[5] | 4-Bromobenzenesulfonyl chloride[6] |

| CAS Number | 874804-12-3[7] | 69321-56-8[8] | 98-58-8 |

| Molecular Formula | C₇H₅BrClFO₂S[7] | C₇H₆BrClO₂S | C₆H₄BrClO₂S |

| Molecular Weight | 287.54 g/mol [7] | 269.54 g/mol | 255.51 g/mol |

| Appearance | Likely a solid, given related structures | Solid | Beige Powder Solid |

| Melting Point | Not reported | Not reported | 73-76 °C |

| Boiling Point | Not reported | 333.1°C at 760 mmHg (Predicted) | Not applicable |

| Solubility | Expected to be soluble in organic solvents and reactive with water | Soluble in organic solvents | Reacts with water |

Spectroscopic Characterization

The structural features of this compound would give rise to a distinct spectroscopic signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. A singlet corresponding to the methyl group protons would also be present.

-

¹³C NMR : The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the bromine, fluorine, chlorine, and sulfur atoms would show characteristic chemical shifts.

-

¹⁹F NMR : A single resonance would be observed for the fluorine atom, with its chemical shift and coupling constants providing valuable structural information.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) typically found in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹.[10][11] Aromatic C-H and C=C stretching vibrations would also be observed.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (287.54 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine and one chlorine atom.[12]

Synthesis and Reactivity

The synthesis of this compound typically starts from the corresponding aniline, 5-Bromo-4-fluoro-2-methylaniline. The most common method for converting an aniline to a sulfonyl chloride is through a Sandmeyer-type reaction, which involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[13]

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of benzenesulfonyl chlorides from anilines.[13]

Materials:

-

5-Bromo-4-fluoro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 0 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups.

-

Sulfonyl Chloride: This group is a powerful electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form sulfonamides.[4] The presence of an ortho-methyl group has been shown to accelerate the rate of nucleophilic substitution at the sulfonyl sulfur, a phenomenon attributed to "steric acceleration".[14]

-

Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents.

-

Fluorine Atom: The fluorine atom can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group in the para position.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block for the synthesis of biologically active molecules.

Synthesis of Sulfonamide-Based Therapeutics

The primary application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including antibiotics, diuretics, and anticancer agents.[3][15]

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (as a solvent)

Procedure:

-

Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude sulfonamide.

-

Purify the product by column chromatography or recrystallization.

Role in the Development of SIRT6 Activators

The precursor to our title compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are known activators of Sirtuin 6 (SIRT6).[16] SIRT6 is a lysine deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation, making it an attractive therapeutic target for age-related diseases and cancer.[16] This connection highlights the potential of this compound as a scaffold for the development of novel SIRT6 modulators.

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

-

Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage .[17] It is also likely to be harmful if swallowed or inhaled. Contact with water may liberate toxic gas.[17]

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.[17]

-

-

First Aid:

-

In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

-

In case of eye contact, immediately flush with plenty of water for at least 15 minutes.

-

If inhaled, move to fresh air.

-

If swallowed, do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[6]

-

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the facile synthesis of diverse libraries of compounds for biological screening. While specific data for this compound is limited, its utility can be inferred from the rich chemistry of its structural analogues. As our understanding of complex biological pathways continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.

References

-

ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Leading Supplier of Specialty Chemicals. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Retrieved from [Link]

-

MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.

-

Journal of Chemical Health Risks. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 874804-12-3 | this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. scbt.com [scbt.com]

- 9. rsc.org [rsc.org]

- 10. Benzenesulfonyl chloride [webbook.nist.gov]

- 11. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 12. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. echemcom.com [echemcom.com]

- 16. ossila.com [ossila.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive sulfonyl chloride group, along with bromo, fluoro, and methyl substituents on the phenyl ring, provides a versatile scaffold for the synthesis of complex molecules and diverse compound libraries. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, safety and handling procedures, and a notable application in the development of selective enzyme activators, providing a critical resource for researchers in the field.

Core Molecular Attributes

The fundamental chemical and physical properties of this compound are summarized below. These attributes are crucial for its application in synthesis and for understanding its reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClFO₂S | [1] |

| Molecular Weight | 287.54 g/mol | [1] |

| CAS Number | 874804-12-3 | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically >97% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the commercially available 5-Bromo-4-fluoro-2-methylaniline. This two-step process involves the formation of a diazonium salt followed by a copper-catalyzed chlorosulfonylation.

Diagram of the Synthetic Pathway

Sources

A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a key reagent and building block in synthetic organic chemistry and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its applications in the development of novel therapeutics, supported by detailed experimental protocols, safety information, and analytical characterization data. This guide is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug discovery.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, identified by the CAS Registry Number 874804-12-3, is a polysubstituted aromatic sulfonyl chloride.[1] Its structure, featuring a strategically functionalized benzene ring with bromo, fluoro, methyl, and sulfonyl chloride groups, makes it a highly valuable intermediate for introducing complex functionalities into organic molecules. The distinct electronic and steric properties conferred by each substituent allow for selective chemical transformations, rendering it a powerful tool in the synthesis of complex molecular architectures.

The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity is central to its utility in constructing pharmacologically active molecules. The presence of bromine and fluorine atoms provides additional handles for synthetic diversification, such as cross-coupling reactions or nucleophilic aromatic substitution, further expanding its synthetic potential. This guide will explore the fundamental chemistry and practical applications of this compound, providing researchers with the necessary knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is paramount for its safe handling, storage, and application in chemical reactions. The compound is a solid at room temperature and requires careful handling due to its corrosive nature.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874804-12-3 | [1] |

| Molecular Formula | C₇H₅BrClFO₂S | [1] |

| Molecular Weight | 287.54 g/mol | [1] |

| Appearance | Solid | [5] |

| Melting Point | 65-69 °C | |

| Boiling Point | 134 °C at 13 hPa | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C |

Synthesis and Mechanism

The synthesis of this compound typically involves the chlorosulfonation of a corresponding substituted toluene precursor. A general and reliable method is the reaction of 4-bromo-1-fluoro-2-methylbenzene with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.

Detailed Step-by-Step Protocol: Laboratory-Scale Synthesis

This protocol is based on established methods for the synthesis of analogous benzenesulfonyl chlorides.[6][7]

Materials:

-

4-Bromo-1-fluoro-2-methylbenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-1-fluoro-2-methylbenzene in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5°C throughout the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

Separate the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents reaction of the highly reactive chlorosulfonic acid with atmospheric moisture.

-

Low Temperature: Controls the highly exothermic nature of the chlorosulfonation reaction, preventing side reactions and degradation of the product.

-

Quenching on Ice: Safely neutralizes the corrosive and reactive chlorosulfonic acid.

-

Bicarbonate Wash: Removes any residual acidic impurities from the product.

Visualizing the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Reactivity and Chemical Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily undergoes nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides and sulfonate esters.

The presence of the bromo and fluoro substituents on the aromatic ring also influences its reactivity. The fluorine atom, being highly electronegative, enhances the electrophilicity of the sulfonyl chloride group. The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, alkyl, or amino groups at this position.

Visualizing the Reactivity Map

Caption: Reactivity map of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of pharmaceuticals. The sulfonamide linkage, formed from the reaction of the sulfonyl chloride with an amine, is a common motif in a wide range of clinically used drugs, including antibiotics, diuretics, and anticonvulsants.

The presence of halogen atoms on the aromatic ring is also significant in drug design. Halogen bonding can play a crucial role in ligand-receptor interactions, enhancing binding affinity and selectivity. Furthermore, the introduction of fluorine can improve metabolic stability and bioavailability. While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural analogues are prevalent in medicinal chemistry research.[8][9]

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets due to splitting by each other and the fluorine atom. The methyl group will appear as a singlet. |

| ¹³C NMR | Aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling will be observed. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, which will be split by the adjacent aromatic protons. |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group will be observed around 1370 cm⁻¹ and 1180 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound will be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2][3][4]

-

Hazard Statements: Causes severe skin burns and eye damage.[4] Contact with water liberates toxic gas.[2][3]

-

Precautionary Measures:

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water and soap.[2] Remove contaminated clothing.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[2] Seek immediate medical attention.[2]

-

Inhalation: Move to fresh air.[2] If not breathing, give artificial respiration.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth and seek immediate medical attention.[2]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep in a corrosives area.[2]

Conclusion

This compound is a synthetically versatile and valuable compound for researchers in organic and medicinal chemistry. Its unique combination of reactive functional groups provides a platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel and sophisticated molecular scaffolds in drug discovery continues to grow, the importance of such multifunctional building blocks is poised to increase.

References

-

Hoffman Fine Chemicals Pty Ltd. This compound. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

Win-Win Chemical. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE. Available from: [Link]

-

Oakwood Chemical. 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. Available from: [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

-

PubChem. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Oakwood Chemical. 5-Fluoro-2-methylbenzenesulfonyl chloride. Available from: [Link]

-

Oakwood Chemical. 4-Bromo-2-fluorobenzenesulfonyl chloride. Available from: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 [smolecule.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one comes to appreciate the nuanced personalities of chemical reagents. They are not merely reactants; they are tools, each with its own set of capabilities and necessary precautions. 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is one such tool—a highly functionalized aromatic sulfonyl chloride poised for utility in medicinal chemistry and complex organic synthesis. Its value lies in the specific arrangement of its substituents: a reactive sulfonyl chloride handle for derivatization, and a strategically halogenated phenyl ring that offers multiple points for further modification or for influencing the pharmacokinetic properties of a parent molecule.

This guide provides an in-depth look at this reagent, moving beyond a simple data sheet to offer practical, field-proven insights into its safe handling, application, and the chemical principles governing its use. The protocols and safety measures described herein are designed as a self-validating system, grounded in the established reactivity of the sulfonyl chloride functional group and the broader class of corrosive, water-reactive solids.

Section 1: Chemical Identity and Core Properties

Before utilizing any reagent, a thorough understanding of its fundamental properties is paramount. This initial characterization informs every subsequent handling, storage, and reaction decision.

Table 1.1: Physicochemical & Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 874804-12-3 | [1] |

| Molecular Formula | C₇H₅BrClFO₂S | [1] |

| Molecular Weight | 287.54 g/mol | [1] |

| Appearance | Gray solid | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Storage Temperature | Room temperature (20 to 22 °C); under inert atmosphere | [1] |

The lack of available data for melting and boiling points is not uncommon for specialized reagents. However, its classification as a solid at room temperature provides a primary piece of handling information. The critical directive is the requirement for storage under an inert atmosphere, which directly points to its reactive nature, particularly with atmospheric moisture.

Section 2: Hazard Analysis & GHS Classification

While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by examining the well-documented behavior of analogous sulfonyl chlorides.[2][3][4] The sulfonyl chloride functional group is the primary driver of its hazardous properties.

Inferred GHS Classification:

-

Pictograms:

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [2][3][4] This is the principal hazard. The sulfonyl chloride moiety reacts with nucleophiles, including water in tissues, to generate hydrochloric acid and the corresponding sulfonic acid, leading to rapid chemical burns.

-

EUH014: Reacts violently with water. (Implied) The reaction with water or moisture is vigorous and exothermic, liberating toxic and corrosive gases.[6]

-

-

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4][5]

-

P405: Store locked up.[7]

-

Section 3: The Causality of Reactivity: Handling and Storage Protocols

Understanding why a reagent requires specific handling procedures is key to fostering a strong safety culture. The reactivity of this compound is dominated by the electrophilic sulfur atom, making it highly susceptible to attack by nucleophiles.

Core Reactivity Principle: Hydrolysis

The most immediate and critical reaction to control is hydrolysis. Contact with water or atmospheric moisture leads to a rapid, exothermic reaction yielding hydrochloric acid (HCl) and 5-bromo-4-fluoro-2-methylbenzenesulfonic acid.

C₇H₅BrClFO₂S + H₂O → C₇H₆BrFO₃S + HCl(g)

This reaction is the root cause of the compound's corrosivity and the reason it is classified as "water-reactive." The generated HCl gas is toxic and corrosive, and the heat from the reaction can increase the concentration of fumes in the air.[6]

Mandatory Storage Protocol:

Based on this reactivity, the following storage protocol is non-negotiable:

-

Inert Atmosphere: Always store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] This prevents degradation from atmospheric moisture.

-

Dry Location: The storage area must be dry. Do not store near sinks, safety showers, or in areas prone to high humidity.[6]

-

Segregation: Store away from incompatible materials, particularly bases (amines, hydroxides), alcohols, strong oxidizing agents, and aqueous solutions.[6]

-

Security: Keep in a locked, dedicated cabinet for corrosive solids.[7]

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling this reagent, designed to minimize exposure and prevent accidental contact with water.

Caption: Workflow for handling this compound.

Section 4: Application in Synthesis - A Methodological Approach

While specific published applications for this compound are sparse, its utility can be confidently extrapolated from its structural class. It serves as a key intermediate for installing the 5-bromo-4-fluoro-2-methylphenylsulfonyl moiety, a group of interest in creating derivatives for agrochemical and pharmaceutical screening. For instance, SGLT-2 inhibitors used in diabetes treatment often feature complex substituted aromatic structures where such intermediates are crucial.[8][9]

A foundational application is the synthesis of sulfonamides via reaction with primary or secondary amines.

Experimental Protocol: General Synthesis of a Sulfonamide Derivative

This protocol is adapted from established methods for reacting sulfonyl chlorides with amines.[10][11]

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or DIPEA, 1.5 - 2.0 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary/secondary amine in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the exothermicity of the reaction.

-

Base Addition: Add the tertiary amine base to the stirred solution.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The primary hazards are severe corrosion and reaction with water.[6][12]

Table 5.1: Emergency Response Decision Matrix

| Incident Type | Immediate Action | Follow-up |

| Skin Contact | Brush off any solid material immediately (do NOT use water initially if large amounts are present).[12] Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 20-30 minutes.[13][14] | Seek immediate medical attention. Provide the material's identity to responders. |

| Eye Contact | Immediately flush eyes with a gentle, continuous stream of water for at least 20-30 minutes, holding eyelids open.[13][14] Do not interrupt flushing. | Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[13] | Seek immediate medical attention. Effects like pulmonary edema may be delayed.[6] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[7] If the person is conscious, give a small amount of water to drink. | Seek immediate medical attention. |

| Minor Spill | Evacuate the immediate area. Wear full PPE. Cover the spill with a dry, inert absorbent like sand or vermiculite.[12] Do NOT use water or combustible materials.[12] Carefully sweep the material into a labeled, dry container for hazardous waste disposal. | Decontaminate the area with a dry solvent. |

| Major Spill | Evacuate the laboratory and alert others. Activate the emergency alarm. Contact institutional emergency response personnel.[6] | Isolate the area and prevent entry. Provide details of the spill to the response team. |

Emergency Response Logic Flow

The following diagram illustrates the decision-making process for responding to an incident involving this chemical.

Caption: Decision flowchart for emergency response procedures.

Conclusion

This compound is a reagent with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its utility is matched by its hazardous nature, demanding a handling philosophy rooted in a deep understanding of its chemical reactivity. By treating this compound not as an unknown but as a member of the well-characterized sulfonyl chloride class, researchers can implement robust, self-validating safety protocols. Adherence to the principles of moisture exclusion, appropriate personal protective equipment, and diligent emergency preparedness will enable the safe and effective use of this versatile synthetic building block.

References

-

Hoffman Fine Chemicals. CAS RN 874804-12-3 | this compound. [Link]

-

ScienceLab.com. Benzenesulfonyl Chloride MSDS. [Link]

-

HazMat Tool. Emergency Response Guide No. 137 for SUBSTANCES - WATER-REACTIVE - CORROSIVE. [Link]

-

ResponderHelp.com. ERG Guide 137: Substances - Water-Reactive - Corrosive. [Link]

-

PubChem. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. [Link]

-

EnvironmentalChemistry.com. Emergency Response Guidebook (ERG): Table of Water-Reactive Materials Which Produce Toxic Gases. [Link]

-

Loba Chemie. BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

PubChem. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641. [Link]

-

Win-Win Chemical. 445-05-6 | 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE. [Link]

-

Oakwood Chemical. 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. [Link]

- Google Patents.

-

Google Patents. US Patent 9,315,438 B2. [Link]

-

PubChem. Pharmaceutical compositions - Patent US-11564886-B2. [Link]

-

Charles River Laboratories. Drug Discovery Patents. [Link]

- Google Patents. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

ChemSrc. 5-Bromo-4-fluoro-2-methoxyphenol | CAS#:1364606-67-6. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. echemi.com [echemi.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 69321-56-8|5-Bromo-2-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. hazmattool.com [hazmattool.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Pharmaceutical compositions - Patent US-11564886-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hazmattool.com [hazmattool.com]

- 13. responderhelp.com [responderhelp.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Guide to the Safe Handling and Storage of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a bespoke sulfonylating agent critical in modern synthetic chemistry, particularly in the development of novel pharmaceutical compounds. Its molecular architecture, featuring a reactive sulfonyl chloride moiety appended to a halogenated aromatic ring, makes it a valuable intermediate for constructing complex molecules, most notably sulfonamides, which are a privileged scaffold in drug discovery.[1][2] The high electrophilicity of the sulfonyl chloride group, however, necessitates a rigorous and well-understood protocol for its handling and storage to ensure reagent integrity, experimental success, and, most importantly, laboratory safety.

This guide provides a comprehensive framework for the safe and effective management of this compound. It moves beyond a simple recitation of procedural steps to explain the underlying chemical principles, empowering researchers to make informed decisions that mitigate risk and preserve the reagent's reactivity.

Hazard Identification and Risk Assessment

A foundational understanding of the reagent's reactivity and toxicological profile is non-negotiable. The primary hazards stem from the inherent properties of the sulfonyl chloride functional group.

Chemical Reactivity Profile

The core of this reagent's hazard profile is its vigorous and exothermic reaction with nucleophiles, most notably water.[3]

-

Moisture Sensitivity: this compound reacts readily with atmospheric moisture, undergoing hydrolysis. This reaction is not benign; it degrades the reagent into the corresponding 5-bromo-4-fluoro-2-methylbenzenesulfonic acid and generates highly corrosive hydrogen chloride (HCl) gas.[4] This degradation compromises sample purity and the HCl byproduct can pressurize the container and create a significant inhalation hazard upon opening.

-

Incompatibilities: Beyond water, this compound is incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[4][5] Reactions with these substances can be violent and exothermic, posing a significant safety risk.

Health Hazards Summary

Direct exposure to this compound or its hydrolysis byproducts can cause severe injury.

-

Corrosivity: The compound is extremely corrosive and causes severe skin burns and serious eye damage upon contact.[6][7][8] The damage can be immediate and extensive.

-

Inhalation Hazard: Inhalation of dust from the solid reagent or the HCl gas released upon hydrolysis can cause severe irritation and burns to the respiratory system.[4][6]

-

Lachrymator: The compound is a lachrymator, meaning it will cause irritation and tearing upon exposure to the eyes.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and followed by meticulous use of PPE, is essential.

Primary Engineering Controls

All handling of this compound must be conducted within a certified chemical fume hood.[6][9] The fume hood provides critical ventilation to capture and exhaust any dust or HCl gas, protecting the user from inhalation exposure. The sash should be kept as low as practicable during all manipulations.

Mandatory PPE Protocol

A comprehensive PPE strategy is crucial for preventing contact with this corrosive material.[9] The following table outlines the minimum required PPE.

| Body Area | Required PPE | Rationale and Key Considerations |

| Eyes/Face | Tightly-fitting chemical safety goggles AND a full-face shield.[10][11] | Protects against splashes to the eyes and face. Standard safety glasses are insufficient. |

| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact. Inspect gloves for any signs of damage before use.[10] Consider double-gloving for added protection. |

| Body | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from potential splashes and spills.[12][13] |

| Respiratory | Not required if handled within a certified fume hood. | A suitable respirator may be required for cleaning up large spills or in the event of ventilation failure.[11][14] |

Reagent Handling Protocol

The principal objective during handling is to prevent exposure to atmospheric moisture and to safely transfer the desired quantity of the reagent.

Preparation and Inert Atmosphere Techniques

Glassware used for handling or reactions must be rigorously dried, typically by oven-drying overnight at >120 °C and cooling in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).[15]

Before opening the reagent bottle, it is critical to allow it to warm to ambient laboratory temperature.[16] Opening a refrigerated bottle while it is still cold will cause atmospheric moisture to condense directly onto the reagent, leading to rapid degradation.[17]

Caption: General workflow for handling moisture-sensitive reagents.

Aliquoting the Reagent (Syringe/Cannula Transfer)

For transferring the reagent in a controlled, moisture-free manner, a syringe or double-tipped needle (cannula) technique is recommended, especially when using bottles equipped with a Sure/Seal™ septum.[15][18]

Step-by-Step Protocol:

-

Setup: Secure the reagent bottle and the reaction flask (already under an inert atmosphere) within the fume hood.

-

Inert Gas Blanket: Puncture the septum of the reagent bottle with a needle connected to a supply of dry nitrogen or argon. This creates a positive pressure, ensuring that as the reagent is withdrawn, it is replaced by inert gas, not moist air.[18]

-

Withdrawal: Using a clean, dry syringe, pierce the septum and carefully withdraw the desired volume of the reagent.

-

Transfer: Swiftly transfer the loaded syringe to the reaction flask and dispense the reagent.

-

Completion: Once the transfer is complete, remove the syringe. Remove the inert gas inlet needle from the reagent bottle.

-

Storage Preparation: To ensure a tight seal for long-term storage, the headspace of the reagent bottle should be purged with inert gas before tightly closing the cap.[16]

Storage and Stability

Proper storage is paramount to preserving the reagent's efficacy and ensuring safety. The key principles are moisture exclusion and temperature control.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this compound.

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Under a dry, inert gas (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture. |

| Temperature | 2–8 °C (Refrigerated).[19] | Slows the rate of potential thermal decomposition. |

| Container | Tightly sealed in the original manufacturer's container. | Prevents moisture ingress and contamination. |

| Location | In a designated, well-ventilated, and dry corrosives cabinet.[11][20] | Segregates it from incompatible materials and prevents accidental contact. |

| Incompatibles | Store away from water, bases, alcohols, amines, and strong oxidizers.[5] | Prevents dangerous chemical reactions. |

Long-Term Stability and Signs of Decomposition

Over time, or with improper storage, the reagent may degrade. Discoloration (e.g., turning yellow or brown) and the presence of a sharp, acidic odor upon opening are indicators of decomposition.[9] The presence of solid material that appears "caked" or clumped can also suggest moisture contamination. For reactions sensitive to purity, using a freshly opened or colorless reagent is strongly advised.

Emergency Procedures

In the event of an accidental release or exposure, a swift and correct response is critical.

Caption: Decision workflow for a chemical spill response.

Spill Management

Should a spill occur, follow these steps immediately:

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[21]

-

Control Ignition Sources: Remove all sources of ignition.[21]

-

Don PPE: Before attempting cleanup, don the appropriate PPE as described in section 3.2.[22]

-

Containment: For liquid spills, contain the spill using chemical socks or dikes. Prevent the material from entering drains.[22]

-

Absorption: DO NOT USE WATER. [6][21] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[21] Work from the outside of the spill inward to minimize spreading.

-

Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[22]

-

Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent, followed by a mild detergent and water.

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.[21]

First Aid Measures

Immediate action is required in case of personal exposure.

-

Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes.[21][22] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

-

Inhalation: Move the affected individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Have the person rinse their mouth with water and drink one to two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including spill cleanup materials and empty containers, must be treated as hazardous waste.[21] Unreacted or excess reagent should be quenched carefully before disposal. A recommended method is the slow, portion-wise addition of the sulfonyl chloride to a cold, stirred solution of a weak base, such as sodium bicarbonate, in a fume hood.[9] Dispose of all waste in accordance with local, state, and federal regulations.

References

- OSHA Training School. (2024).

- New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary.

- The Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.

- The Journal of Organic Chemistry. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride.

- Chemsafe. (2025). 10 Tips Working Safely with corrosives.

- The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals.

- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.

- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.

- ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.

- Benchchem. (n.d.). Safety and Handling of 3-Isopropylbenzenesulfonyl Chloride: An In-depth Technical Guide.

- Storemasta. (2023). Handling Corrosive Substances in the Workplace.

- Sciencemadness Wiki. (2023). Sulfuryl chloride.

- Physics Forums. (2010). Keeping moisture-sensitive chemicals dry.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Lumiprobe. (n.d.). Reagent storage conditions.

- ACS Publications. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry.

- Sigma-Aldrich. (2024).

- FUJIFILM Wako - Pyrostar. (2024). How To Properly Store Reagents.

- Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- CAMEO Chemicals | NOAA. (n.d.). Sulfuryl chloride - Report.

- Benchchem. (n.d.). 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride.

- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.

- Princeton EHS. (n.d.). Chemical Spill Procedures.

- Smolecule. (n.d.). Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride.

- Fisher Scientific. (2024).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2011).

- Fisher Scientific. (2011).

- Thermo Fisher Scientific. (2025).

- Oakwood Chemical. (n.d.). 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride.

- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- Echemi. (n.d.). 5-Bromo-2-methylbenzenesulfonyl chloride.

- ChemScene. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. oshatrainingschool.com [oshatrainingschool.com]

- 11. chemsafe.ie [chemsafe.ie]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. lumiprobe.com [lumiprobe.com]

- 17. physicsforums.com [physicsforums.com]

- 18. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 19. How To Properly Store Reagents | FUJIFILM Wako [wakopyrostar.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. nj.gov [nj.gov]

- 22. ehs.princeton.edu [ehs.princeton.edu]

An In-Depth Technical Guide to the Solubility of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical data to offer practical, field-proven insights into determining and applying the solubility profile of this compound. We will delve into the expected solubility based on its chemical class, provide a robust experimental protocol for its determination, and discuss the critical factors influencing its behavior in various solvent systems.

Introduction to this compound

This compound (CAS RN: 874804-12-3) is a substituted aromatic sulfonyl chloride.[1] Its molecular structure, featuring a halogenated and methylated benzene ring attached to a reactive sulfonyl chloride group, makes it a valuable building block in organic synthesis. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives of significant interest in medicinal chemistry.[2]

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Reaction kinetics, yield, and purity are all intrinsically linked to the dissolution of the starting materials in a given solvent.

Expected Solubility Profile: Insights from Aryl Sulfonyl Chlorides

Direct, publicly available quantitative solubility data for this compound is limited.[1] However, by examining the well-established properties of analogous aryl sulfonyl chlorides, we can construct a highly reliable predictive model for its behavior.

Aqueous Solubility

Aryl sulfonyl chlorides generally exhibit low solubility in water .[3][4] This is a defining characteristic of this class of compounds. The large, hydrophobic, substituted benzene ring dominates the molecule's properties, leading to poor solvation by polar water molecules.

Furthermore, sulfonyl chlorides are not merely insoluble in water; they are reactive with it. The sulfonyl chloride group undergoes hydrolysis to form the corresponding sulfonic acid and hydrochloric acid.[5][6] This reactivity is a critical consideration in any experimental design. The low solubility, however, can act as a kinetic shield, protecting the bulk of the material from rapid hydrolysis when suspended in an aqueous medium, a principle that is sometimes exploited in aqueous synthetic processes.[3][4]

Solubility in Organic Solvents

Based on the "like dissolves like" principle, this compound is expected to be soluble in a range of common organic solvents .[2] The presence of the polar sulfonyl chloride group, combined with the largely nonpolar aromatic ring, allows for effective solvation by solvents with a spectrum of polarities.

Expected High Solubility in:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Polar Aprotic Solvents: Acetonitrile, Ethyl Acetate

The specific quantitative solubility in these solvents will vary and must be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

The absence of published data necessitates a reliable in-house method for determining the solubility of this compound. The following protocol is a robust, thermodynamically-sound approach based on the "excess solid" or shake-flask method, which is a gold standard for solubility measurement.[7]

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for the compound and similar molecules. Substituted benzenesulfonyl chlorides are classified as corrosive and react violently with water, liberating toxic gas.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct all experiments in a certified chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. This class of compounds can cause severe skin burns and eye damage.[8]

-

Quenching: Prepare a quenching solution (e.g., a dilute solution of a non-nucleophilic amine like triethylamine in an appropriate solvent) to safely neutralize any spills or residual reagent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Dichloromethane, Acetonitrile, Toluene, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point is to add approximately 10-20 mg of the solid to 1 mL of each test solvent. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be verified.

-

Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification: a. Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (one in which it is highly soluble, like acetonitrile). b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. c. Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve. d. Inject the diluted samples into the HPLC and determine their concentration from the calibration curve. e. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Workflow Visualization

Caption: Experimental workflow for determining thermodynamic solubility.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and physical factors.

Temperature

For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic.[10] Therefore, an increase in temperature will generally lead to an increase in solubility . This relationship should be characterized if the compound is to be used in reactions at elevated temperatures or during crystallization processes.

pH

While the compound itself does not have an ionizable group, its stability is highly pH-dependent. In aqueous systems, the rate of hydrolysis will increase significantly under basic conditions due to the presence of the hydroxide nucleophile. Under acidic conditions, hydrolysis can still occur. Therefore, while pH may not directly affect the solubility of the parent compound, it governs its persistence in aqueous media.

Polarity of the Solvent

As discussed, the polarity of the solvent is a primary determinant of solubility.[10] A systematic approach to solvent screening, covering a range of polarities, is recommended to identify optimal solvents for specific applications.

Physical Form

The particle size and crystalline form (polymorphism) of the solid can affect the rate of dissolution and, to a lesser extent, the equilibrium solubility.[10] Smaller particles, with their higher surface area-to-volume ratio, will dissolve more rapidly. Different polymorphs can have different lattice energies, leading to slight variations in their thermodynamic solubility.

Data Summary and Conclusion

| Solvent Class | Example Solvents | Expected Solubility | Rationale & Considerations |

| Aqueous | Water, Buffers | Low / Reactive | The molecule is predominantly hydrophobic. It will undergo hydrolysis, especially at non-neutral pH.[3][4][5] |

| Chlorinated | Dichloromethane, Chloroform | High | Good match of polarity; commonly used for reactions involving sulfonyl chlorides.[11] |

| Ethers | THF, Diethyl Ether | High | Effective at solvating both the polar sulfonyl group and the aromatic ring.[2] |

| Polar Aprotic | Acetonitrile, Ethyl Acetate | Moderate to High | These solvents are good general-purpose solvents for a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Moderate to High | Solvates the aromatic ring well, with sufficient polarity to accommodate the sulfonyl chloride group.[2] |

| Alcohols | Methanol, Ethanol | Soluble but Reactive | Alcohols are nucleophilic and will react with the sulfonyl chloride to form sulfonate esters. Use with caution. |

| Nonpolar Alkanes | Hexane, Heptane | Low | Insufficient polarity to effectively solvate the sulfonyl chloride group. Often used as anti-solvents for crystallization. |

References

- Benzenesulfonyl chloride - Solubility of Things.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.

- Determination of solubility: A laboratory experiment. Journal of Chemical Education.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Determining the water solubility of difficult-to-test substances A tutorial review.

- Compound solubility measurements for early drug discovery. Computational Chemistry.

- CAS RN 874804-12-3 | this compound. Hoffman Fine Chemicals.

- 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride | 874801-49-7. Sigma-Aldrich.

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

- SAFETY DATA SHEET. Fisher Scientific.

- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

- This compound CAS#: 874804-12-3. ChemicalBook.

- 5-Bromo-2-methylbenzenesulfonyl chloride. Echemi.

- Sulfuryl chloride. Wikipedia.

- SAFETY DATA SHEET. MilliporeSigma.

- SAFETY DATA SHEET. Fisher Scientific.

- 5-bromo-2-methylbenzenesulfonyl chloride | CAS 69321-56-8. Santa Cruz Biotechnology.

- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO. PubChem.

- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.

- 445-05-6 | 5-Fluoro-2-methylbenzenesulfonyl chloride. ChemScene.

- 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S. PubChem.

- 1208076-84-9|4-Bromo-5-chloro-2-methylbenzene-1-sulfonyl chloride. BLDpharm.

- 89794-06-9(2-BROMO-4-METHYLBENZENESULFONYL CHLORIDE) Product Description. ChemicalBook.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl Chloride: A Technical Guide

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The substitution pattern on the benzene ring dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Structure of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (H-6) | ~ 8.0 - 8.2 | Doublet | ~ 8-9 (³JH-F) |

| Ar-H (H-3) | ~ 7.4 - 7.6 | Singlet (or very small coupling) | - |

| -CH₃ | ~ 2.5 - 2.7 | Singlet | - |

Rationale for Predictions:

-

The aromatic proton at position 6 (H-6) is expected to be the most downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group and its coupling to the fluorine atom.

-

The aromatic proton at position 3 (H-3) is ortho to the methyl group and meta to the bromine and sulfonyl chloride groups. Its chemical shift will be moderately downfield.

-

The methyl protons are attached to the aromatic ring and will appear in the typical benzylic proton region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-SO₂Cl (C-1) | ~ 140 - 145 |

| C-CH₃ (C-2) | ~ 135 - 140 |

| C-H (C-3) | ~ 130 - 135 |

| C-F (C-4) | ~ 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| C-Br (C-5) | ~ 115 - 120 |

| C-H (C-6) | ~ 125 - 130 |

| -CH₃ | ~ 20 - 25 |

Rationale for Predictions:

-

The carbon attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly downfield.

-

The carbons attached to the electron-withdrawing sulfonyl chloride (C-1) and bromine (C-5) groups will also be shifted downfield.

-

The carbon bearing the methyl group (C-2) and the other aromatic carbons will have chemical shifts in the expected aromatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If desired, acquire a ¹⁹F NMR spectrum.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

-

-

Ionization:

-

Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. [5]3. Mass Analysis:

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently identify and characterize this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the reliability and reproducibility of the results. While the presented data is based on well-established spectroscopic principles, experimental verification is always recommended for definitive structural confirmation.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Gregory, R. B., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(12), 2411–2413.

Sources

commercial availability of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride

Introduction: A Versatile Building Block for Modern Drug Discovery